molecular formula C17H24FNO2 B2709543 Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate CAS No. 2119574-80-8

Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate

Cat. No. B2709543
CAS RN: 2119574-80-8
M. Wt: 293.382
InChI Key: IUWRMSITQZABKV-UHFFFAOYSA-N
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Description

Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H24FNO2 . It has a molecular weight of 293.382.


Synthesis Analysis

The synthesis of tert-butyl carbamates, such as Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Chemical Reactions Analysis

The Boc group in Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate has a molecular weight of 293.38 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Scientific Research Applications

Chiral Selective Synthesis

“Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate” has been used in the ketoreductase-assisted synthesis of chiral selective compounds . Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

Drug Development

This compound acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate , which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Organic Synthesis

“Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

Material Science

Due to its unique structure, “Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate” exhibits diverse applications in material science .

Asymmetric Transfer Hydrogenation

These intermediates with –OH groups are generally synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation .

Amino Acid-Functionalized Metal–Organic Frameworks

“Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate” is used in the synthesis of amino acid-functionalized metal–organic frameworks .

Safety and Hazards

The safety data sheets for similar compounds, such as tert-butyl carbamate, suggest that these compounds should not be released into the environment . Thermal decomposition can lead to the release of irritating gases and vapors . In the event of a fire, self-contained breathing apparatus and full protective gear should be worn .

properties

IUPAC Name

tert-butyl N-(4-fluoro-4-phenylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-14-9-11-17(18,12-10-14)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWRMSITQZABKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate

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